

# Fanapanel's Receptor Cross-Reactivity: A Comparative Analysis

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## Compound of Interest

Compound Name: *Fanapanel*

Cat. No.: *B1684397*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **Fanapanel** (ZK200775), a competitive AMPA receptor antagonist, with other relevant receptors. The information is intended to assist researchers in understanding its selectivity and potential off-target effects.

## Executive Summary

**Fanapanel** is a potent and selective antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. While demonstrating high affinity for the AMPA receptor, it exhibits significantly lower affinity for other ionotropic glutamate receptors, namely the kainate and N-methyl-D-aspartate (NMDA) receptors. This selectivity is crucial for its targeted mechanism of action and for minimizing off-target effects. This guide presents a comparative analysis of **Fanapanel**'s binding affinities and explores the signaling pathways of its primary and secondary receptor targets.

## Comparative Receptor Binding Affinity

The following table summarizes the binding affinities ( $K_i$  in nM) of **Fanapanel** and other AMPA receptor antagonists for AMPA, kainate, and NMDA receptors. A lower  $K_i$  value indicates a higher binding affinity.

Compound	Receptor Subtype	Binding Affinity (Ki in nM)
Fanapanel	AMPA (quisqualate)	3.2[1]
Kainate	100[1]	
NMDA	8500[1]	
Perampanel	AMPA	93 (IC50)
Talampanel	AMPA/Kainate	Not specified
GYKI 52466	AMPA	10,000-20,000 (IC50)
Kainate	~450,000 (IC50)	
NMDA	>50,000 (IC50)	

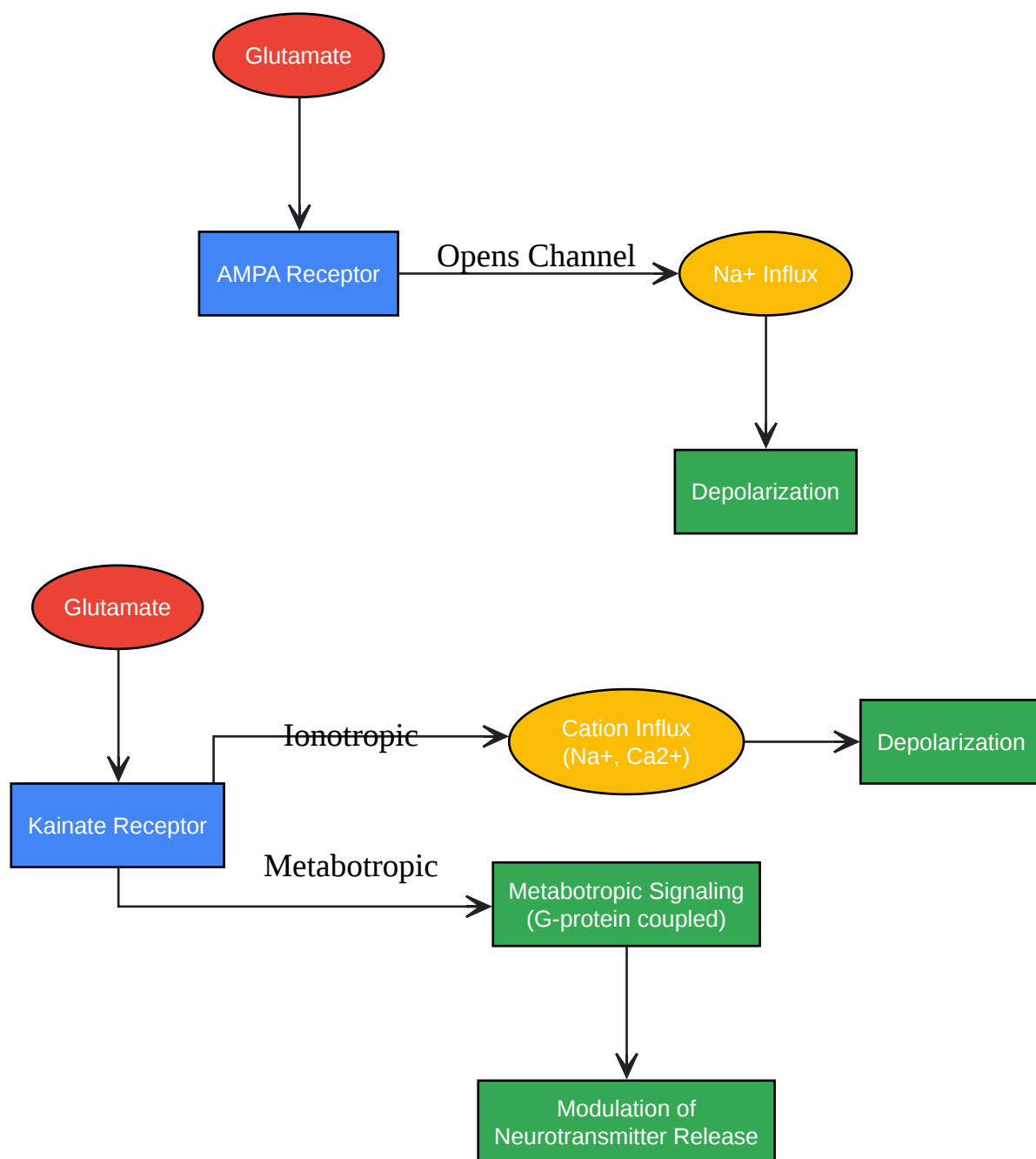
Note: Some values are presented as IC50, which is the concentration of a drug that is required for 50% inhibition in vitro. While related to Ki, they are not identical.

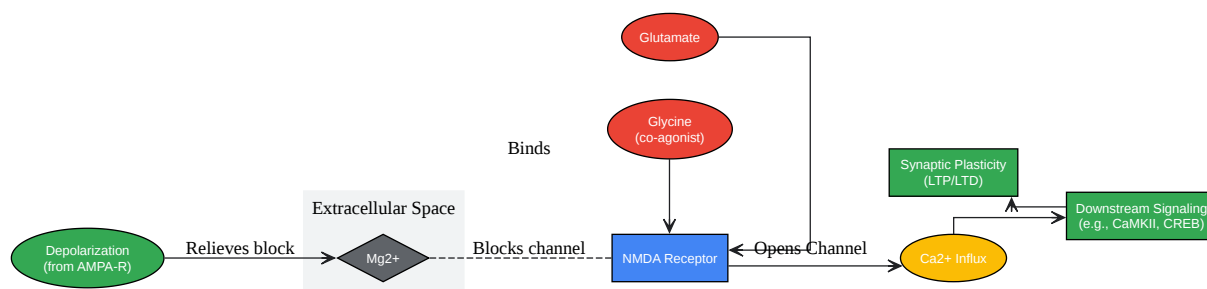
## Signaling Pathways

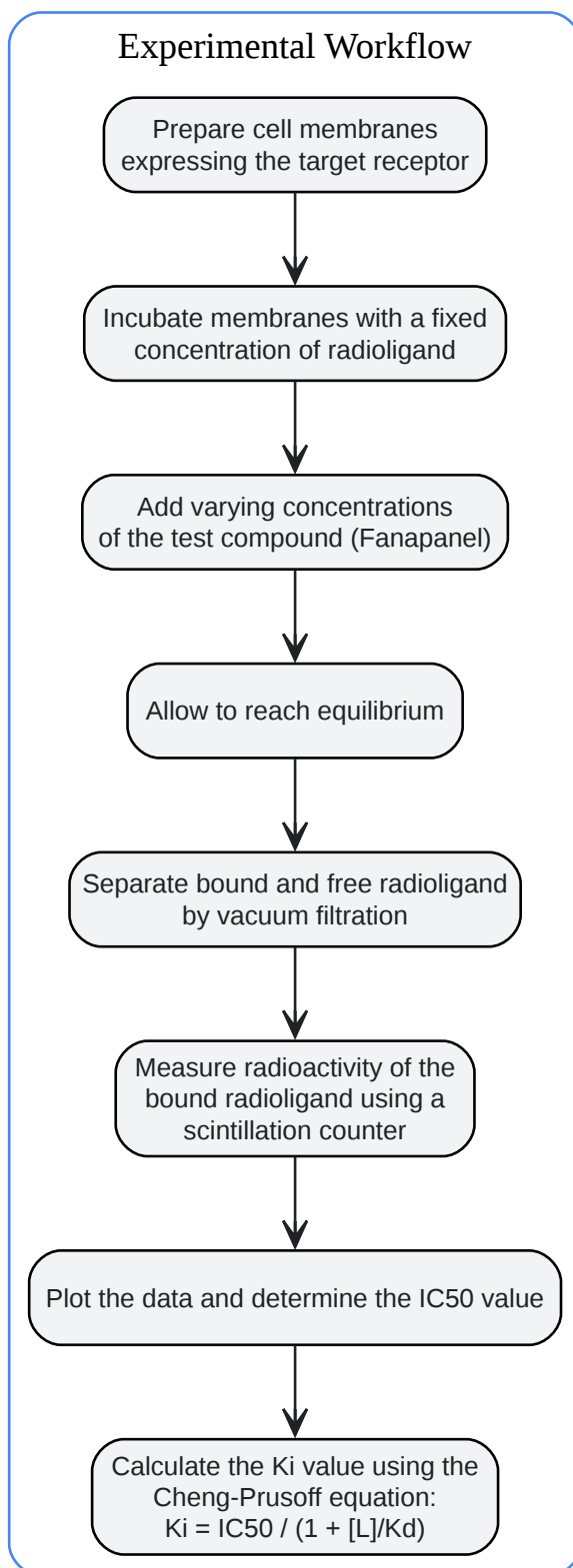
To understand the functional implications of **Fanapanel**'s receptor interactions, it is essential to visualize the signaling pathways associated with its primary and secondary targets.

### AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to the influx of sodium ions (Na<sup>+</sup>), causing rapid depolarization of the postsynaptic membrane. This is the primary mechanism of fast excitatory neurotransmission.







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## References

- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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